Homoquinolinic acid (HQA) is a synthetic, conformationally restricted dicarboxylic acid and a highly potent, subtype-selective agonist of the N-methyl-D-aspartate (NMDA) receptor. Primarily utilized in advanced neuropharmacological research and neurodegenerative disease modeling, HQA is distinguished by its strict selectivity for NR2A and NR2B subunit-containing receptors [1]. Unlike standard excitotoxins, HQA is a non-endogenous compound, making it a critical procurement choice for laboratories requiring precise, background-free induction of excitotoxicity in models of Huntington's and Alzheimer's diseases. Its defined physicochemical properties and high purity (>99% via HPLC) ensure reproducible formulation in aqueous or alkaline solutions for targeted stereotaxic injections or in vitro screening assays .
Substituting homoquinolinic acid with its closest endogenous analog, quinolinic acid (QA), or the benchmark agonist NMDA, introduces significant experimental confounds in procurement and application. Because quinolinic acid is naturally synthesized via the kynurenine pathway by activated microglia, baseline endogenous fluctuations during neuroinflammation can mask or artificially amplify dose-response curves in excitotoxicity assays [1]. Furthermore, standard QA possesses a relatively low receptor affinity requiring millimolar concentrations, which can lead to off-target osmotic stress or non-specific tissue damage during microinjection [2]. Conversely, while NMDA is equipotent, it lacks HQA's unique ability to strictly discriminate between NMDAR2 subunits and fails to interact with the novel HQA-specific binding site [1]. Consequently, substituting HQA compromises both the stoichiometric precision and the subunit-specific targeting required for high-fidelity neurodegenerative modeling.
Homoquinolinic acid demonstrates a significantly higher binding affinity and excitotoxic potency compared to its endogenous counterpart, quinolinic acid. Pharmacological profiling indicates that HQA is approximately equipotent to NMDA and up to five times more potent than quinolinic acid as an agonist of the NMDA receptor [1]. This allows for the induction of targeted lesions using a fraction of the molar concentration required for QA.
| Evidence Dimension | NMDA Receptor Agonist Potency |
| Target Compound Data | High potency (equipotent to NMDA) |
| Comparator Or Baseline | Quinolinic acid (QA) (5-fold lower potency) |
| Quantified Difference | 500% increase in agonist potency |
| Conditions | In vitro receptor activation and in vivo excitotoxicity assays |
Allows researchers to formulate lower-concentration solutions, minimizing injection volume artifacts and non-specific osmotic damage during delicate stereotaxic procedures.
A major limitation of using quinolinic acid in neurodegenerative models is its endogenous production via the kynurenine pathway, which fluctuates wildly during neuroinflammation. Homoquinolinic acid is strictly synthetic and non-endogenous, meaning it has a zero nanomolar background presence in the central nervous system[1]. This eliminates the metabolic confounding variables inherent to QA.
| Evidence Dimension | Metabolic Baseline Stability |
| Target Compound Data | Non-endogenous (0 nM background in CNS) |
| Comparator Or Baseline | Quinolinic acid (Endogenous; fluctuates with microglial activation) |
| Quantified Difference | Complete elimination of endogenous metabolic confounding |
| Conditions | In vivo neuroinflammation and neurodegeneration models |
Eliminates endogenous metabolic confounding, ensuring high batch-to-batch reproducibility in in vivo drug screening workflows.
Unlike generic pan-agonists such as NMDA or glutamate, homoquinolinic acid can specifically discriminate between NMDAR2 receptor subunits. HQA exhibits high selectivity for NR2A and NR2B subunit-containing receptors, which are predominantly localized in the forebrain, while showing minimal activity at other subtypes [1]. This targeted binding profile is not achievable with standard endogenous agonists.
| Evidence Dimension | Receptor Subtype Discrimination |
| Target Compound Data | High selectivity for NR2A and NR2B subunits |
| Comparator Or Baseline | NMDA / Glutamate (Pan-NMDAR activation) |
| Quantified Difference | Targeted forebrain receptor activation without broad-spectrum interference |
| Conditions | Electrophysiological recordings and binding assays in cortical/hippocampal slices |
Enables the procurement of a highly specific pharmacological tool for isolating NR2A/NR2B-mediated pathways in synaptic plasticity and excitotoxicity.
Homoquinolinic acid is the preferred stereotaxic excitotoxin for creating localized striatal lesions. Because it is non-endogenous, it prevents experimental interference from the subject's own fluctuating kynurenine pathway metabolites, offering a more stable and reproducible lesion volume than quinolinic acid [1].
HQA is utilized as a selective agonist in patch-clamp or high-throughput calcium imaging assays to evaluate the efficacy of novel neuroprotective drugs. Its ability to isolate NR2A and NR2B subunit activity makes it superior to generic NMDA when screening compounds targeted at forebrain-specific neurodegeneration [1].
Beyond standard NMDA receptors, HQA is uniquely required for characterizing the NMDA-insensitive CCMQ-binding site. This is an application where neither NMDA nor quinolinic acid can be substituted, making HQA an essential procurement for laboratories mapping novel neuro-receptors [2].
Irritant